molecular formula C23H19IN6O2 B12044363 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

Cat. No.: B12044363
M. Wt: 538.3 g/mol
InChI Key: OUBCUYOMGQTFAF-WGOQTCKBSA-N
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Description

3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an iodophenoxy group, a tetrazole ring, and a benzamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide typically involves multiple steps:

    Formation of the Iodophenoxy Intermediate: This step involves the iodination of phenol to produce 4-iodophenol, which is then reacted with formaldehyde to form 4-iodophenoxymethyl alcohol.

    Synthesis of the Tetrazole Intermediate: The tetrazole ring is synthesized by reacting 4-cyanophenylhydrazine with sodium azide under acidic conditions.

    Coupling Reaction: The final step involves the condensation of the iodophenoxymethyl intermediate with the tetrazole intermediate in the presence of a suitable catalyst to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzamide moieties.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Amines or alcohols are common products.

    Substitution: The major products depend on the nucleophile used, resulting in azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and material science.

Biology

In biological research, the compound’s ability to interact with specific proteins and enzymes makes it a potential candidate for studying biochemical pathways and developing new drugs.

Medicine

Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The iodophenoxy group can facilitate binding to hydrophobic pockets, while the tetrazole ring can mimic natural substrates or inhibitors, disrupting normal biological functions. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-iodophenoxyacetic acid: Similar in having an iodophenoxy group but differs in its acetic acid moiety.

    N-(4-tetrazolyl)benzamide: Shares the tetrazole and benzamide groups but lacks the iodophenoxy moiety.

    4-iodophenylhydrazine: Contains the iodophenyl group but differs in its hydrazine functionality.

Uniqueness

What sets 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide apart is its combination of the iodophenoxy, tetrazole, and benzamide groups in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H19IN6O2

Molecular Weight

538.3 g/mol

IUPAC Name

3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C23H19IN6O2/c1-16(18-5-9-21(10-6-18)30-15-25-28-29-30)26-27-23(31)19-4-2-3-17(13-19)14-32-22-11-7-20(24)8-12-22/h2-13,15H,14H2,1H3,(H,27,31)/b26-16+

InChI Key

OUBCUYOMGQTFAF-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)I)/C3=CC=C(C=C3)N4C=NN=N4

Canonical SMILES

CC(=NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)I)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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